molecular formula C10H11F2NO2 B13646071 Benzamide, 4-(difluoromethyl)-N-methoxy-N-methyl-

Benzamide, 4-(difluoromethyl)-N-methoxy-N-methyl-

Cat. No.: B13646071
M. Wt: 215.20 g/mol
InChI Key: LEJCXPWMIGWHIA-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-N-methoxy-N-methylbenzamide is an organic compound characterized by the presence of a difluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(difluoromethyl)-N-methoxy-N-methylbenzamide typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. One common method is the reaction of benzamide derivatives with difluorocarbene reagents under controlled conditions. The reaction often requires the presence of a base such as potassium hydroxide (KOH) and a solvent like acetonitrile (MeCN) to facilitate the formation of the difluoromethyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. Metal-based catalysts, such as silver or palladium, are often employed to enhance the efficiency and selectivity of the reaction. The use of non-ozone depleting difluorocarbene reagents has also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated benzoic acids, while reduction can produce difluoromethylated benzyl alcohols .

Scientific Research Applications

4-(Difluoromethyl)-N-methoxy-N-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their functions through various pathways .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)-N-methoxy-N-methylbenzamide
  • 4-(Difluoromethyl)-N-methoxy-N-ethylbenzamide
  • 4-(Difluoromethyl)-N-ethoxy-N-methylbenzamide

Comparison: 4-(Difluoromethyl)-N-methoxy-N-methylbenzamide is unique due to its specific difluoromethyl group, which imparts distinct chemical and biological properties. Compared to trifluoromethyl analogs, the difluoromethyl group offers different hydrogen bonding capabilities and metabolic stability. This uniqueness makes it a valuable compound for various applications .

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

4-(difluoromethyl)-N-methoxy-N-methylbenzamide

InChI

InChI=1S/C10H11F2NO2/c1-13(15-2)10(14)8-5-3-7(4-6-8)9(11)12/h3-6,9H,1-2H3

InChI Key

LEJCXPWMIGWHIA-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)C(F)F)OC

Origin of Product

United States

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